

# Hopeaphenol: A Technical Guide to Its Physical, Chemical, and Biological Properties

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## Compound of Interest

Compound Name: *Hopeaphenol*

Cat. No.: *B230904*

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## Abstract

**Hopeaphenol** is a naturally occurring resveratrol tetramer belonging to the stilbenoid family of polyphenols. First isolated from members of the Dipterocarpaceae family, it has since been identified in various other plant species and even in certain wines.<sup>[1][2]</sup> This complex molecule, built from four resveratrol units, exhibits a range of significant biological activities, positioning it as a compound of interest for therapeutic development. Its potent antioxidant, antiviral, and enzyme-inhibiting properties are attributed to its unique polyphenolic structure. This document provides a comprehensive overview of the known physical, chemical, and biological properties of **hopeaphenol**, detailed experimental protocols for its analysis, and visual representations of its mechanisms of action to serve as a technical guide for the scientific community.

## Physicochemical Properties

**Hopeaphenol** is a high-molecular-weight polyphenol, typically presenting as a brown or yellow solid.<sup>[3][4]</sup> Its complex structure, featuring numerous hydroxyl groups, dictates its solubility and high melting point. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), acetone, chloroform, and ethyl acetate.<sup>[3][5]</sup>

## Table 1: Physical and Chemical Characteristics of Hopeaphenol

Property	Value	References
Molecular Formula	C <sub>56</sub> H <sub>42</sub> O <sub>12</sub>	[1][3][6]
Molecular Weight	906.9 g/mol	[1][6][7]
CAS Number	17912-85-5	[1][3][6]
Appearance	Brown Powder / Yellow Solid	[3][4]
Melting Point	>350 °C	[3][6][8]
Density (Predicted)	1.531 ± 0.06 g/cm <sup>3</sup>	[3][8]
pKa (Predicted)	9.30 ± 0.70	[8]
Solubility	Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate	[3][5]
IUPAC Name	8,16-bis(4-hydroxyphenyl)-1,7,9,15,17,23-hexahydroxy-3,11-dioxapentacyclo[15.7.1.1 <sup>5</sup> , <sup>13</sup> .1 <sup>7</sup> , <sup>11</sup> .0 <sup>2</sup> , <sup>10</sup> ]heptacos-2(10),4,6,8,12,14,16,18,20,22,24,26-dodecaene	[2]

**Table 2: Spectroscopic Data for Hopeaphenol**

Spectroscopic Technique	Data	References
UV-Vis ( $\lambda_{\text{max}}$ )	241, 280, 290, 393 nm (in Methanol)	[9]
Infrared (IR) (KBr, $\text{cm}^{-1}$ )	3200-3400 (O-H stretch), 2937 (Aliphatic C-H stretch), 1617, 1513, 1456 (Aromatic C=C stretch), 840 (1,4-disubstituted benzene)	[9][10]
Mass Spectrometry (MS)	ESI-MS: $m/z$ 907 $[\text{M}+\text{H}]^+$ FAB-MS: $m/z$ 906 $[\text{M}]^+$	[9][10]
$^1\text{H}$ and $^{13}\text{C}$ NMR	Data available in literature, consistent with a symmetrical resveratrol tetramer structure. The C2-axis of symmetry reduces the number of unique signals.	[11][12][13]

## Biological Activities and Quantitative Data

**Hopeaphenol** has been evaluated across a spectrum of biological assays, demonstrating significant activity as an antiviral agent, an enzyme inhibitor, and an antioxidant. The quantitative measures of these activities are summarized below.

### Table 3: Summary of In Vitro Biological Activities of Hopeaphenol

Target/Assay	Activity Type	Metric	Value	References
Antioxidant	DPPH Radical Scavenging	IC <sub>50</sub>	66.05 µg/mL	[9]
Ferric Reducing Power	IC <sub>50</sub>	47.55 µg/mL	[9]	
H <sub>2</sub> O <sub>2</sub> Scavenging	IC <sub>50</sub>	91.36 µg/mL	[9]	
Enzyme Inhibition	α-Glucosidase	Inhibition	IC <sub>50</sub>	21.21 µM
SARS-CoV-2 Mpro	Inhibition	IC <sub>50</sub>	42.5 µM	Activity confirmed
Cyclin-Dependent Kinase 9 (CDK9)	Inhibition	-		
Human Sirtuin 1 (hSIRT1)	Inhibition	-	Competitive inhibitor vs. NAD <sup>+</sup>	
Antiviral (HIV)	HIV-1 Replication	Inhibition	EC <sub>50</sub>	0.7 ± 0.1 µM
Cytotoxicity (PBMCs)	Cytotoxicity	CC <sub>50</sub>	16.1 ± 3.6 µM	22.1
Selectivity Index	-	SI		
Antiviral (SARS-CoV-2)	RBD-ACE2 Binding	Inhibition	IC <sub>50</sub>	
Viral Entry (USA-WA1/2020)	Inhibition	EC <sub>50</sub>	10.2 µM	14.8 µM
Viral Entry (B.1.1.7)	Inhibition	EC <sub>50</sub>		
Viral Entry (B.1.351)	Inhibition	EC <sub>50</sub>	2.3 µM	

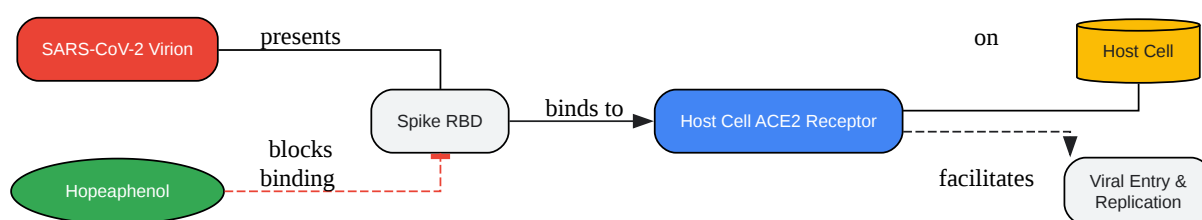
Antibacterial	F. columnare	Inhibition	MIC	9.1 ± 0 mg/L
Anticancer	HepG2 (Hepatoma)	Cytotoxicity	CC <sub>50</sub>	4.5 µg/mL

## Key Mechanisms of Action and Signaling Pathways

**Hopeaphenol's** therapeutic potential stems from its ability to modulate specific biological pathways. Key mechanisms include the disruption of viral entry and replication, and the inhibition of bacterial virulence factors.

### Inhibition of SARS-CoV-2 Viral Entry

**Hopeaphenol** potently inhibits the interaction between the SARS-CoV-2 Spike Receptor-Binding Domain (RBD) and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor. This action is a critical first step in preventing the virus from entering host cells.

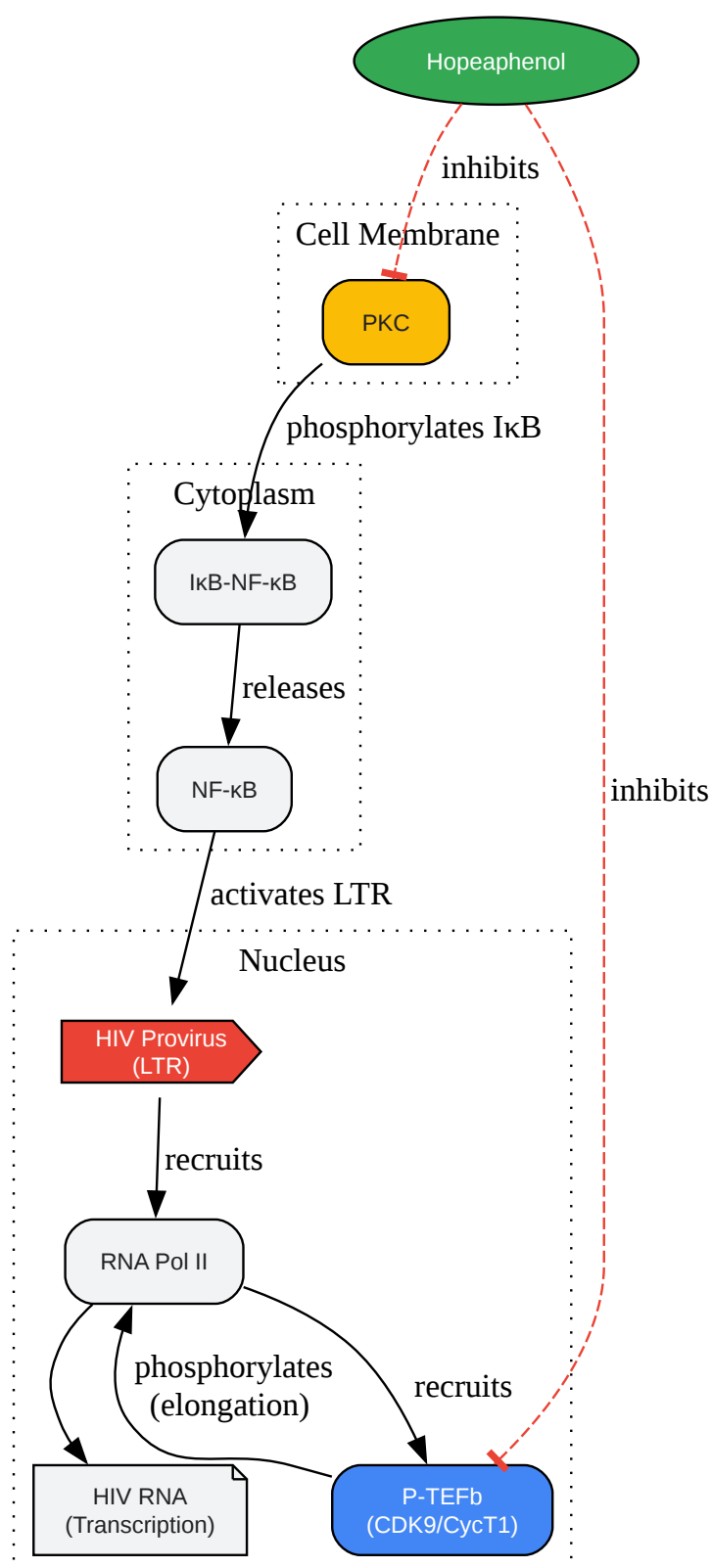


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Fig 1. **Hopeaphenol** blocks SARS-CoV-2 entry by inhibiting Spike RBD-ACE2 interaction.

### Inhibition of HIV Transcription

**Hopeaphenol** has been shown to suppress HIV transcription, a crucial stage in the viral lifecycle that occurs after integration into the host genome. It achieves this through a dual mechanism: inhibiting the Protein Kinase C (PKC) pathway, which leads to the activation of the transcription factor NF-κB, and by directly inhibiting Cyclin-Dependent Kinase 9 (CDK9), an enzyme essential for transcriptional elongation.[8][12]

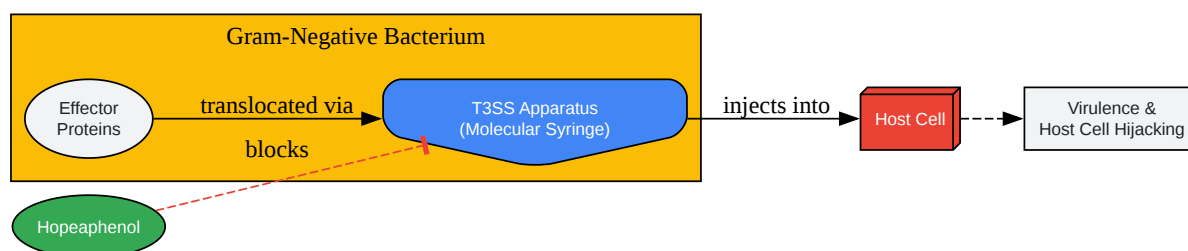


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Fig 2. **Hopeaphenol** inhibits HIV transcription via PKC/NF- $\kappa$ B and CDK9 pathways.

## Inhibition of Bacterial Type III Secretion System (T3SS)

In certain Gram-negative bacteria, **hopeaphenol** acts as an anti-virulence agent by blocking the Type III Secretion System (T3SS). The T3SS is a complex molecular syringe used by pathogens to inject effector proteins into host cells, thereby subverting host functions. By inhibiting this system, **hopeaphenol** prevents the delivery of these virulence factors.



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Fig 3. **Hopeaphenol** blocks the bacterial Type III Secretion System (T3SS).

## Experimental Protocols

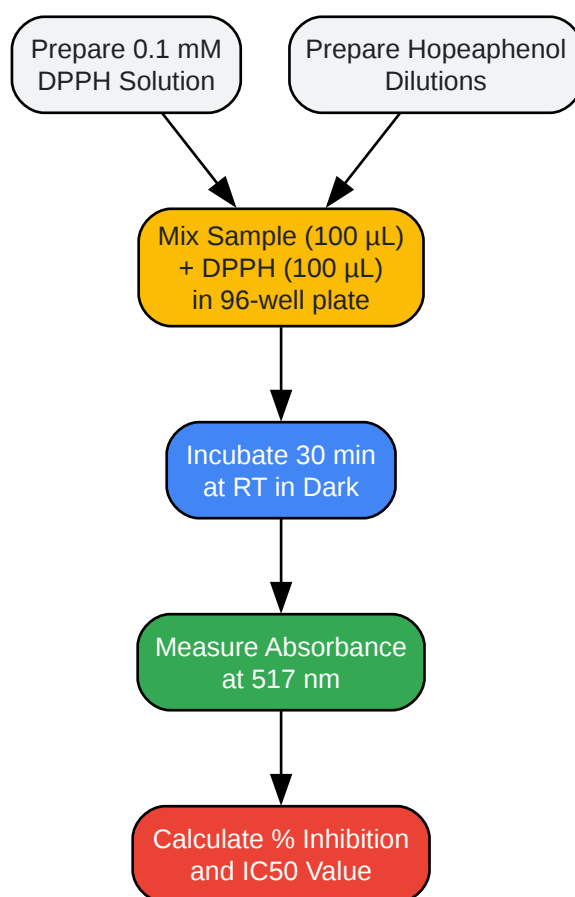
The following sections provide generalized methodologies for key assays used to determine the biological activity of **hopeaphenol**. These protocols are synthesized from multiple sources and should be optimized for specific laboratory conditions.

### DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free-radical scavenging capacity of a compound.

- **Reagent Preparation:** Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.[6]
- **Sample Preparation:** Dissolve **hopeaphenol** and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol) to create a series of dilutions.

- Reaction: In a 96-well plate, add 100  $\mu$ L of each sample dilution to a well. Add 100  $\mu$ L of the DPPH working solution to initiate the reaction. A blank well should contain only the solvent and DPPH solution.[6][14]
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6][14]
- Measurement: Measure the absorbance at 517 nm using a microplate reader.[15]
- Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$  The IC<sub>50</sub> value is determined by plotting the inhibition percentage against the sample concentrations.



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Fig 4. Workflow for the DPPH Radical Scavenging Assay.

## $\alpha$ -Glucosidase Inhibition Assay



This assay is used to screen for inhibitors of  $\alpha$ -glucosidase, an enzyme involved in carbohydrate digestion.

- Reagent Preparation:
  - Enzyme Solution: Prepare  $\alpha$ -glucosidase (from *Saccharomyces cerevisiae*) solution (e.g., 0.1-0.5 U/mL) in phosphate buffer (e.g., 100 mM, pH 6.8).[\[7\]](#)[\[16\]](#)
  - Substrate Solution: Prepare p-Nitrophenyl- $\alpha$ -D-glucopyranoside (pNPG) solution (e.g., 1-5 mM) in the same phosphate buffer.[\[4\]](#)[\[7\]](#)
- Reaction Setup: In a 96-well plate, add 50  $\mu$ L of **hopeaphenol** dilutions. Acarbose is typically used as a positive control.
- Pre-incubation: Add 50  $\mu$ L of the enzyme solution to each well. Incubate the plate at 37 °C for 5-15 minutes.[\[4\]](#)[\[7\]](#)
- Reaction Initiation: Add 50  $\mu$ L of the pNPG substrate solution to all wells to start the reaction.
- Incubation & Measurement: Incubate at 37 °C for 20-30 minutes. The reaction is terminated by adding 100  $\mu$ L of 0.1 M  $\text{Na}_2\text{CO}_3$ . Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm.[\[7\]](#)
- Calculation: Calculate the percentage of inhibition and determine the  $\text{IC}_{50}$  value as described for the DPPH assay.

## HIV-1 p24 Antigen ELISA

This assay quantifies the p24 viral core protein, a marker of HIV replication.

- Plate Preparation: Use a 96-well plate pre-coated with a monoclonal anti-p24 capture antibody.[\[17\]](#)
- Sample Addition: Add 100-200  $\mu$ L of cell culture supernatants (containing the virus and test compound), p24 standards, and controls to the wells. Incubate for 1-2 hours at 37 °C.[\[2\]](#)
- Washing: Wash the plate 4-6 times with wash buffer to remove unbound materials.

- Detection Antibody: Add 100  $\mu$ L of a biotinylated polyclonal anti-p24 detection antibody to each well. Incubate for 1 hour at 37 °C.[2][18]
- Washing: Repeat the wash step.
- Enzyme Conjugate: Add 100  $\mu$ L of streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.[18]
- Washing: Repeat the wash step.
- Substrate Addition: Add 100  $\mu$ L of a chromogenic substrate (e.g., TMB or OPD). Incubate in the dark for 15-30 minutes until color develops.
- Stop Reaction: Add 100  $\mu$ L of stop solution (e.g., 1 M H<sub>2</sub>SO<sub>4</sub>).
- Measurement: Read the absorbance at 450 nm (for TMB) or 490 nm (for OPD).[17][18]
- Analysis: Generate a standard curve from the p24 standards and determine the p24 concentration in the samples. Calculate the EC<sub>50</sub> of **hopeaphenol** based on the reduction in p24 levels.

## Conclusion

**Hopeaphenol** is a multifunctional stilbenoid with a compelling profile of biological activities. Its demonstrated efficacy in inhibiting key enzymes and pathways involved in viral infections like HIV and SARS-CoV-2, coupled with its antioxidant and antibacterial properties, makes it a strong candidate for further preclinical and clinical investigation. This technical guide consolidates the current knowledge of its physicochemical and biological properties and provides foundational experimental protocols to facilitate ongoing research and development efforts. The unique structure and potent activities of **hopeaphenol** underscore the value of natural products as a source of novel therapeutic leads.

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